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molecular formula C8H16O4 B3193913 1,3-Dioxane-5,5-dimethanol, 2,2-dimethyl- CAS No. 770-74-1

1,3-Dioxane-5,5-dimethanol, 2,2-dimethyl-

Cat. No. B3193913
M. Wt: 176.21 g/mol
InChI Key: RECJHOHNSXVBQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09029568B2

Procedure details

Into a 5 L round-bottom flask fitted with a thermometer, a nitrogen-introducing tube, and a stirrer were charged 254 g of pentaerythritol and 2,500 g of N,N-dimethylformamide, and they were heated and dissolved at 80° C. After cooling to 25° C., 195 g of 2,2-dimethoxypropane and 3.6 g of p-toluenesulfonic acid monohydrate were placed therein and, with introduction of nitrogen thereinto, a reaction was carried out at 25° C. without further treatment. Neutralization was performed by adding 9.5 g of triethylamine and the reaction solution was concentrated. After concentration, the resulting powder was dispersed in 1 kg of hexane, followed by stirring and filtration. The hexane-washing step was repeated four times. The resulting cake was dissolved in 1 kg of ethyl acetate at 50° C. and, after insoluble matter was filtrated, 250 g of Kyoward 200B was added to the filtrate and adsorption treatment was performed at 50° C. for 1 hour. The filtrate was concentrated to obtain 2,2-dimethyl-5,5-bis(hydroxymethyl)-1,3-dioxane.
Quantity
254 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
195 g
Type
reactant
Reaction Step Two
Quantity
3.6 g
Type
reactant
Reaction Step Three
Quantity
9.5 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]([CH2:8][OH:9])([CH2:6][OH:7])[CH2:4][OH:5].CN(C)C=O.CO[C:17](OC)([CH3:19])[CH3:18].O.C1(C)C=CC(S(O)(=O)=O)=CC=1>C(N(CC)CC)C>[CH3:18][C:17]1([CH3:19])[O:5][CH2:4][C:3]([CH2:8][OH:9])([CH2:6][OH:7])[CH2:2][O:1]1 |f:3.4|

Inputs

Step One
Name
Quantity
254 g
Type
reactant
Smiles
OCC(CO)(CO)CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
195 g
Type
reactant
Smiles
COC(C)(C)OC
Step Three
Name
Quantity
3.6 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Four
Name
Quantity
9.5 g
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
by stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 5 L round-bottom flask fitted with a thermometer
ADDITION
Type
ADDITION
Details
a nitrogen-introducing tube, and a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
were heated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved at 80° C
CUSTOM
Type
CUSTOM
Details
was carried out at 25° C. without further treatment
CONCENTRATION
Type
CONCENTRATION
Details
the reaction solution was concentrated
CONCENTRATION
Type
CONCENTRATION
Details
After concentration
ADDITION
Type
ADDITION
Details
the resulting powder was dispersed in 1 kg of hexane
FILTRATION
Type
FILTRATION
Details
filtration
WASH
Type
WASH
Details
The hexane-washing step
DISSOLUTION
Type
DISSOLUTION
Details
The resulting cake was dissolved in 1 kg of ethyl acetate at 50° C.
FILTRATION
Type
FILTRATION
Details
after insoluble matter was filtrated
ADDITION
Type
ADDITION
Details
250 g of Kyoward 200B was added to the filtrate and adsorption treatment
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1(OCC(CO1)(CO)CO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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